molecular formula C14H21N3O3 B5141641 1-amino-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide

1-amino-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide

Cat. No. B5141641
M. Wt: 279.33 g/mol
InChI Key: VCCLMWQUDILKTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-amino-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It is also known by its chemical name, ABT-594, and has been found to have significant analgesic properties.

Mechanism of Action

ABT-594 acts as an agonist at the α4β2 nicotinic acetylcholine receptor, which is involved in the transmission of pain signals in the central nervous system. By binding to this receptor, ABT-594 is able to reduce the transmission of pain signals, leading to its analgesic effects.
Biochemical and Physiological Effects:
In addition to its analgesic effects, ABT-594 has been found to have several other biochemical and physiological effects. It has been shown to increase the release of several neurotransmitters, including dopamine, norepinephrine, and serotonin, which may contribute to its potential use in the treatment of nicotine addiction. Additionally, ABT-594 has been found to have anti-inflammatory effects, which may further contribute to its analgesic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of ABT-594 for lab experiments is its high potency and selectivity for the α4β2 nicotinic acetylcholine receptor. This makes it a valuable tool for studying the role of this receptor in pain transmission and addiction. However, one limitation of ABT-594 is its relatively short half-life, which may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on ABT-594. One area of interest is the development of more potent and selective analogs of ABT-594 for use as analgesic agents. Additionally, further research is needed to fully understand the mechanism of action of ABT-594 and its potential use in the treatment of nicotine addiction. Finally, there is a need for more research on the safety and efficacy of ABT-594 in humans.

Synthesis Methods

The synthesis of ABT-594 involves a multi-step process that begins with the reaction of 3,4-dimethoxybenzaldehyde with piperidine in the presence of acetic anhydride and sodium acetate. This is followed by the reduction of the resulting ketone with sodium borohydride to yield the intermediate 1-amino-2-(3,4-dimethoxyphenyl)ethanol. The final step involves the reaction of this intermediate with a carboxylic acid derivative to produce ABT-594.

Scientific Research Applications

ABT-594 has been extensively studied for its potential use as an analgesic agent. It has been found to be highly effective in reducing pain in animal models, and several clinical trials have been conducted to evaluate its efficacy in humans. Additionally, ABT-594 has been investigated for its potential use in the treatment of nicotine addiction, as it has been found to have a similar mechanism of action to nicotine.

properties

IUPAC Name

1-amino-N-(3,4-dimethoxyphenyl)piperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-19-12-7-6-10(9-13(12)20-2)16-14(18)11-5-3-4-8-17(11)15/h6-7,9,11H,3-5,8,15H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCLMWQUDILKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCCCN2N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-amino-N-(3,4-dimethoxyphenyl)piperidine-2-carboxamide

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